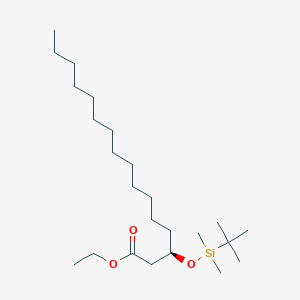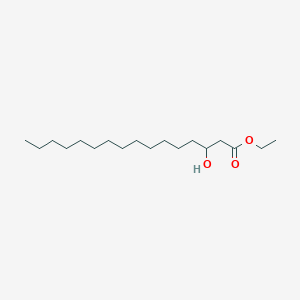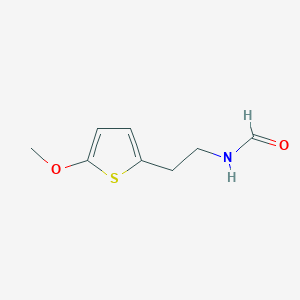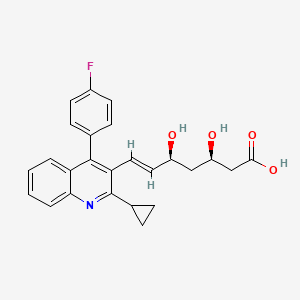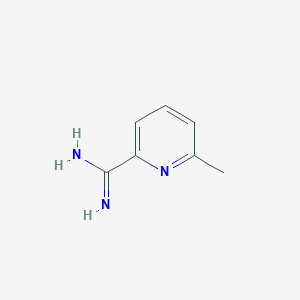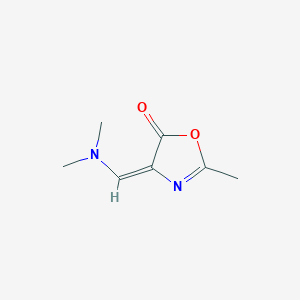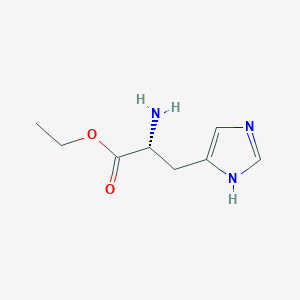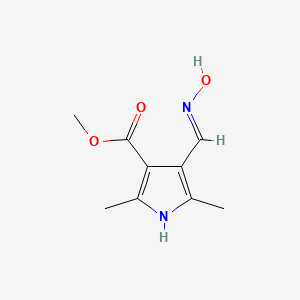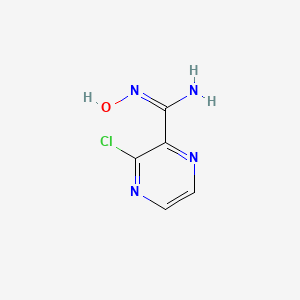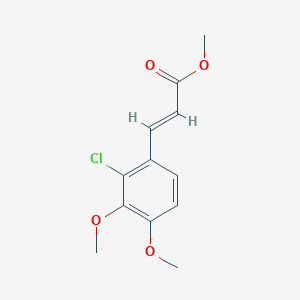
5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis involves protecting the guanosine molecule with specific groups to make it stable and reactive for further modifications. Roelen et al. (1991) detailed the solid-phase synthesis incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, using 5'-(4,4'-dimethoxytrityl) protected derivatives for oligodeoxyribonucleotide assembly. This process highlights the complexity and precision required in synthesizing such modified nucleosides (Roelen et al., 1991).
Molecular Structure Analysis
The molecular structure of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine is designed to facilitate specific chemical reactions. This structure features protective groups that shield sensitive sites during the synthesis process, enabling selective reactions to occur. For example, protective groups at the 5' and N2 positions prevent unwanted side reactions, maintaining the integrity of the guanosine core during synthesis and modifications (Oka et al., 2004).
Chemical Reactions and Properties
The chemical properties of this modified guanosine allow for its incorporation into oligonucleotides through specific reactions. For instance, its protected form can undergo efficient coupling reactions in the solid-phase synthesis of DNA and RNA. The protecting groups can be removed under controlled conditions, revealing the reactive sites necessary for forming phosphodiester bonds with adjacent nucleotides (Arnold et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its utility in nucleotide synthesis. Its design ensures compatibility with the solvents and conditions typically used in oligonucleotide assembly processes. The dimethoxytrityl and dimethylaminomethylidene groups contribute to the compound's overall stability and solubility, facilitating its use in various synthetic environments (Guzaev, 1992).
Chemical Properties Analysis
The specific chemical properties of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine, such as its reactivity with other nucleotide precursors, enable the controlled synthesis of oligonucleotides containing this modified base. Its reactivity is designed to allow for selective incorporation into oligonucleotides, providing a means to introduce specific modifications that can influence the properties of the resulting DNA or RNA strand (Mukobata et al., 2010).
Wissenschaftliche Forschungsanwendungen
“5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE” is a complex molecule that involves the use of a Dimethoxytrityl (DMT) group . The DMT group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule, but can exist as a stable cation in solution, where it appears bright orange .
One specific application of this compound is in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .
While it’s challenging to find more specific applications for “5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE”, it’s worth noting that compounds with a Dimethoxytrityl (DMT) group are widely used in the field of oligonucleotide synthesis .
For instance, “5 -O- (4,4 -Dimethoxytrityl)thymidine” is a pyrimidine that may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .
While it’s challenging to find more specific applications for “5/‘-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/’-DEOXYGUANOSINE”, it’s worth noting that compounds with a Dimethoxytrityl (DMT) group are widely used in the field of oligonucleotide synthesis .
For instance, “5 -O- (4,4 -Dimethoxytrityl)thymidine” is a pyrimidine that may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This compound can be subsequently incorporated into oligodeoxynucleotides . It may be used as a research tool for antiviral and anticancer studies .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
172361-60-3 |
|---|---|
Produktname |
5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE |
Molekularformel |
C34H36N6O6 |
Molekulargewicht |
624.69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



